molecular formula C28H48N12O9S B12636272 N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-histidyl-L-asparaginyl-L-leucyl-L-cysteine CAS No. 921763-81-7

N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-histidyl-L-asparaginyl-L-leucyl-L-cysteine

Cat. No.: B12636272
CAS No.: 921763-81-7
M. Wt: 728.8 g/mol
InChI Key: QGIGQQTVSJITNG-RABCQHRBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-histidyl-L-asparaginyl-L-leucyl-L-cysteine is a complex peptide compound. It is composed of a sequence of amino acids, each contributing to its unique structure and properties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-seryl-L-histidyl-L-asparaginyl-L-leucyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a host organism, such as Escherichia coli, which then produces the peptide through its natural protein synthesis machinery.

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-histidyl-L-asparaginyl-L-leucyl-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation.

Major Products

    Oxidation: Formation of disulfide-linked dimers or higher-order structures.

    Reduction: Regeneration of the free thiol form of cysteine.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-histidyl-L-asparaginyl-L-leucyl-L-cysteine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling pathways and protein interactions.

    Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-seryl-L-histidyl-L-asparaginyl-L-leucyl-L-cysteine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

  • N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
  • Threonyllysylprolyl-N~5~-(diaminomethylidene)ornithine

Uniqueness

N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-histidyl-L-asparaginyl-L-leucyl-L-cysteine is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. Compared to similar compounds, it may exhibit different biological activities, stability, and reactivity, making it valuable for specific research and industrial applications.

Properties

CAS No.

921763-81-7

Molecular Formula

C28H48N12O9S

Molecular Weight

728.8 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C28H48N12O9S/c1-13(2)6-16(23(44)40-20(11-50)27(48)49)36-25(46)18(8-21(30)42)38-24(45)17(7-14-9-33-12-35-14)37-26(47)19(10-41)39-22(43)15(29)4-3-5-34-28(31)32/h9,12-13,15-20,41,50H,3-8,10-11,29H2,1-2H3,(H2,30,42)(H,33,35)(H,36,46)(H,37,47)(H,38,45)(H,39,43)(H,40,44)(H,48,49)(H4,31,32,34)/t15-,16-,17-,18-,19-,20-/m0/s1

InChI Key

QGIGQQTVSJITNG-RABCQHRBSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(CS)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.